molecular formula C20H23N3O4 B2374919 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-37-4

1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2374919
CAS No.: 877640-37-4
M. Wt: 369.421
InChI Key: NKDGOSDMESQBRE-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of 4-methoxybenzyl chloride with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and urea groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its combination of methoxybenzyl and methoxyphenyl groups attached to a urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-7-3-14(4-8-17)12-21-20(25)22-15-11-19(24)23(13-15)16-5-9-18(27-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDGOSDMESQBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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